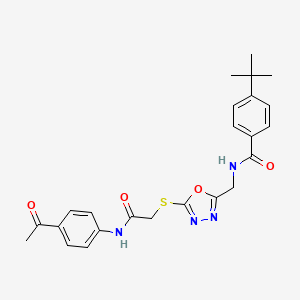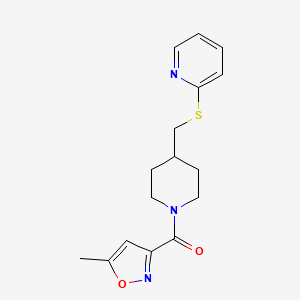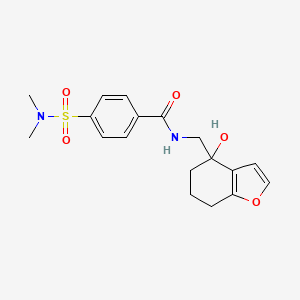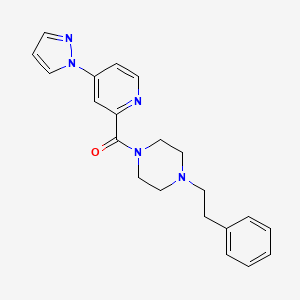
4-((1-ethyl-1H-imidazol-2-yl)methyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a core component of many natural products and biologically relevant compounds . Morpholine, on the other hand, is a colorless liquid and a cyclic tertiary amine. It is used as a base catalyst for the generation of polyurethanes and other reactions .
Synthesis Analysis
The synthesis of morpholines has seen significant advancements, with recent methods utilizing 1,2-amino alcohols, aziridines, epoxides, and related compounds . Imidazole derivatives also show a wide range of biological activities and have become an important synthon in the development of new drugs .Molecular Structure Analysis
The molecular structure of imidazole consists of a five-membered ring with two non-adjacent nitrogen atoms . Morpholine also has a ring structure, specifically a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .Chemical Reactions Analysis
Imidazole and morpholine can undergo various chemical reactions due to their unique structures. For instance, imidazole can act as a base and a nucleophile, participating in various substitution and addition reactions . Morpholine can act as a base catalyst in the generation of polyurethanes and other reactions .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Morpholine is a colorless liquid .Scientific Research Applications
Aminomethylation of Imidazoheterocycles
Researchers have discovered a new aminomethylation reaction that occurs at C-3 of imidazopyridines with morpholine, offering potential for the synthesis of aminomethylated derivatives under mild conditions. This methodology extends to other heterocycles, highlighting the versatility of morpholine in facilitating novel synthetic routes (Mondal et al., 2017).
Synthesis of Benzimidazoles as Glucosidase Inhibitors
A novel synthesis route for benzimidazole derivatives featuring a morpholine skeleton has been developed. These compounds have shown promising in vitro antioxidant activities and glucosidase inhibition, suggesting potential therapeutic applications (Özil et al., 2018).
Characterization and Biological Activity of Morpholine Derivatives
A study focused on synthesizing and characterizing 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine. This compound exhibited significant antimicrobial and anti-TB activity, demonstrating the potential of morpholine derivatives in developing new antimicrobials (Mamatha et al., 2019).
Electrochemical and Quantum Chemical Studies
Research on benzimidazole derivatives containing morpholine explored their role as corrosion inhibitors for steel in acidic solutions. This study combines experimental techniques with quantum chemical calculations, offering insights into the protective mechanisms at the molecular level (Yadav et al., 2016).
QSAR Analysis of Morpholine Derivatives
A QSAR analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives was conducted to predict antioxidant activity. This study emphasizes the relationship between molecular structure and antioxidant efficiency, guiding the design of new potential antioxidants (Drapak et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(1-ethylimidazol-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-2-13-4-3-11-10(13)9-12-5-7-14-8-6-12/h3-4H,2,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNCYWOQDWOMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2671141.png)

![2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2671143.png)
![1-(3-(Diethylamino)propyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2671148.png)



![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2671153.png)


![1-(4-chlorophenyl)-3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B2671159.png)

![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2671162.png)